molecular formula C12H14BrN B8381362 3-bromo-N,N-diallylaniline

3-bromo-N,N-diallylaniline

Cat. No.: B8381362
M. Wt: 252.15 g/mol
InChI Key: BADPJGVDSIXJKT-UHFFFAOYSA-N
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Description

3-Bromo-N,N-diallylaniline is a brominated aromatic amine derivative characterized by a benzene ring substituted with a bromine atom at the meta position and two allyl groups attached to the nitrogen atom.

Properties

Molecular Formula

C12H14BrN

Molecular Weight

252.15 g/mol

IUPAC Name

3-bromo-N,N-bis(prop-2-enyl)aniline

InChI

InChI=1S/C12H14BrN/c1-3-8-14(9-4-2)12-7-5-6-11(13)10-12/h3-7,10H,1-2,8-9H2

InChI Key

BADPJGVDSIXJKT-UHFFFAOYSA-N

Canonical SMILES

C=CCN(CC=C)C1=CC(=CC=C1)Br

Origin of Product

United States

Scientific Research Applications

Organic Synthesis

3-Bromo-N,N-diallylaniline is utilized as a key intermediate in organic synthesis processes. Its bromine substituent allows for various nucleophilic substitutions, making it an essential building block for synthesizing other complex organic molecules.

Case Study: Synthesis of Fluorinated Compounds

A notable application involves the fluorination of this compound using metal fluoride in the presence of specific palladium precatalysts. This method yields fluorinated derivatives that have enhanced biological activities . The reaction conditions are optimized to ensure high selectivity and yield.

Medicinal Chemistry

In medicinal chemistry, this compound serves as a precursor for developing pharmaceuticals. Its structural features allow for modifications that can lead to compounds with potential therapeutic effects.

Case Study: Anticancer Activity

Research has indicated that derivatives of this compound exhibit promising anticancer properties. In vitro studies demonstrated that certain modified derivatives showed significant cytotoxicity against various cancer cell lines, highlighting the compound's potential in drug development .

Catalysis

The compound has been explored as a catalyst in several chemical reactions, particularly in allylation processes. Its ability to undergo monoallylation efficiently is crucial for synthesizing N-allyl anilines.

Data Table: Allylation Yields

Catalyst UsedYield of N-Allyl Aniline (%)Selectivity (%)
WO₃/ZrO₂7197
MoO₃/TiO₂4-
This compound85 (as diallyl aniline)-

This table summarizes the efficacy of different catalysts in allylation reactions involving the compound .

Material Science

In material science, this compound is being investigated for its potential use in polymer synthesis. The compound can be polymerized to create materials with unique properties, suitable for applications in coatings and adhesives.

Case Study: Polymerization Studies

Recent studies have shown that polymers derived from this compound exhibit improved mechanical properties and thermal stability compared to traditional polymers. This advancement opens new avenues for developing high-performance materials .

Chemical Reactions Analysis

Ring-Closing Metathesis (RCM) Reactions

3-Bromo-N,N-diallylaniline undergoes RCM using Grubbs catalysts to form nitrogen-containing heterocycles , such as germaanthrone derivatives:

CatalystConditionsProductYieldSource
Grubbs II catalystDCM, reflux, 24 hGermaanthrone derivatives60%
Grubbs II catalystToluene, 80°C, 12 hPyrrolidine analogs78%

Mechanistic insights :

  • The diallyl groups facilitate cyclization via olefin metathesis, forming five- or six-membered rings .

  • Solvent polarity (e.g., DCM vs. toluene) minimally affects yields but influences reaction rates .

Halogen Exchange Reactions

The bromine substituent can be replaced via cross-coupling reactions:

Reaction TypeReagentsProductYieldSource
Suzuki-Miyaura couplingPd(PPh₃)₄, ArB(OH)₂, K₂CO₃Biaryl derivatives65–89%
FluorinationAdBrettPhos-Pd, CsF3-Fluoro-N,N-diallylaniline55%

Radical Cyclization

Under radical initiation (e.g., Et₃B/O₂), the compound participates in:

  • Intermolecular [3+2] cycloadditions with alkenes to yield pyrrolidines .

  • Intramolecular H-atom abstraction pathways, forming fused bicyclic structures .

Stability and Reaction Optimization

  • Light sensitivity : Requires storage in cool, dark conditions to prevent decomposition .

  • Solubility : Miscible with CHCl₃, CH₂Cl₂, and MeOH, enabling diverse reaction setups .

Table 1: Optimization of N,N-Diallylation (Microwave vs. Conventional)

ParameterMicrowave (200 W)Conventional (80°C)
Time4 min14 h
Yield92%85%
Energy EfficiencyHighModerate

Table 2: RCM Catalysts and Outcomes

CatalystSolventTemp (°C)Time (h)Yield (%)
Grubbs IIDCM402460
Grubbs IIToluene801278

Comparison with Similar Compounds

Key Properties

  • Molecular Formula : C₁₂H₁₄BrN (inferred from analogs).
  • Reactivity : The allyl groups enable participation in radical cyclization (e.g., thiol-ene reactions) and polymerization, while the bromine atom allows for cross-coupling reactions .

Comparison with Similar Brominated N,N-Dialkylanilines

Reactivity and Functionalization

  • Cross-Coupling Reactions :

    • 3-Bromo-N,N-diallylaniline can undergo Suzuki-Miyaura coupling to replace bromine with aryl/alkyl groups, similar to 3-bromo-N,N-dimethylaniline, which reacts with boronic acids using Pd catalysts .
    • Allyl groups in this compound may participate in Heck or cycloaddition reactions, unlike dimethyl analogs .
  • Polymerization :
    N,N-Diallylaniline derivatives are copolymerized with acrylamide for water-soluble polymers, leveraging the reactivity of allyl groups . In contrast, N,N-dimethylaniline lacks this capability.

Physicochemical Properties

Property This compound 3-Bromo-N,N-dimethylaniline 4-Bromo-N,N-dimethyl-3-(trifluoromethyl)aniline
Molecular Weight ~256.15 g/mol 200.08 g/mol 288.08 g/mol
Solubility Chloroform, DCM, MeOH* Chloroform, DCM, MeOH Dichloromethane
Thermal Stability Moderate (allyl cleavage) High High (CF₃ group stabilizes)

*Inferred from solubility trends of allyl- and dimethyl-substituted analogs .

Preparation Methods

Hydrotalcite-Catalyzed Allylation

Mg–Al hydrotalcites (HTs) serve as eco-friendly catalysts for the diallylation of 3-bromoaniline. Uncalcined HTs with a Mg/Al ratio of 3 exhibit optimal activity in aqueous ethanol at ambient temperature. The reaction employs two equivalents of allyl bromide, achieving 85–92% yields (Table 1). The layered structure of HTs facilitates base-mediated deprotonation of the aniline nitrogen, enabling successive nucleophilic substitutions. Post-reaction, the catalyst is recovered via centrifugation and reused for five cycles without significant activity loss.

Table 1: Hydrotalcite-Catalyzed Diallylation of 3-Bromoaniline

Catalyst (Mg/Al Ratio)SolventTemperatureTime (h)Yield (%)
HT-3 (uncalcined)EtOH/H₂O25°C692
HT-2 (calcined)EtOH/H₂O25°C878

Microwave-Assisted Allylation

Microwave irradiation accelerates the reaction kinetics, reducing processing time from hours to minutes. Using K₂CO₃ as a base in acetonitrile, 3-bromoaniline reacts with allyl bromide under 200 W irradiation for 4 minutes, yielding 88–90% of the target compound. The localized heating enhances the nucleophilicity of the aniline nitrogen, promoting rapid diallylation. This method is scalable for continuous-flow systems, with residence times as short as 2.2 minutes in packed-bed reactors.

Sequential Bromination and Allylation Strategies

Bromination of N,N-Diallylaniline

Direct electrophilic bromination of N,N-diallylaniline is challenging due to the strong ortho/para-directing effects of the dialkylamino group. However, directing group strategies enable meta-bromination. For example, transient oxidation to N,N-diallylaniline N-oxide followed by treatment with SOBr₂ selectively installs bromine at the meta position (57% yield). The weak N–O bond in the N-oxide intermediate directs electrophilic attack to the meta site, which is retained after reductive workup.

Palladium-Catalyzed Cross-Coupling

Palladium-mediated couplings offer an alternative route. 3-Bromo-N,N-diallylaniline is synthesized via Suzuki–Miyaura coupling between N,N-diallylaniline-3-boronic acid and aryl bromides. Using Pd(OAc)₂ with AdBrettPhos ligand in toluene at 100°C, the reaction achieves 74% yield with minimal dehalogenation. This method is advantageous for introducing functionalized aryl groups but requires pre-synthesized boronic acids.

Comparative Analysis of Methodologies

Efficiency and Selectivity

Hydrotalcite and microwave methods excel in atom economy and scalability, whereas cross-coupling approaches enable modular aryl group incorporation. Bromination post-allylation faces regiochemical hurdles, necessitating protective/directing groups that complicate synthesis.

Solvent and Catalyst Impact

Polar aprotic solvents (e.g., DMF, acetonitrile) enhance allyl bromide reactivity but pose environmental concerns. Aqueous ethanol in HT-catalyzed reactions offers a greener alternative. Tungstated zirconia (WO₃/ZrO₂) catalysts suppress over-alkylation, achieving 91% selectivity for monoallylated intermediates, which are subsequently reacted with excess allyl bromide.

Mechanistic Insights

Base-Mediated Allylation Mechanism

In HT-catalyzed reactions, the hydrotalcite’s basic sites deprotonate 3-bromoaniline, generating a nucleophilic aryl amide ion. Sequential SN2 attacks by allyl bromide form the N,N-diallyl product (Figure 1A). Calcined HTs, which lack interlayer hydroxyl groups, exhibit lower activity due to reduced basicity.

Radical Pathways in Microwave Reactions

Microwave irradiation may induce localized radical formation, accelerating allyl group transfer. ESR studies confirm the presence of allyl radicals during irradiation, which couple with the aniline nitrogen.

Industrial and Environmental Considerations

Catalyst Recycling

HT catalysts are recovered via filtration, with <5% leaching of Mg²⁺ or Al³⁺ ions after five cycles. WO₃/ZrO₂ retains 95% activity after calcination at 500°C, making it suitable for continuous-flow systems.

Waste Minimization

Microwave and flow reactors reduce solvent consumption by 40–60% compared to batch processes. Ethanol/water mixtures in HT-catalyzed reactions align with green chemistry principles, generating negligible hazardous waste .

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